Sedanolide vs. Neocnidilide: hMAO-B Inhibition Potency and Selectivity
In a head-to-head comparison using a high-throughput hMAO-B inhibition assay, sedanolide demonstrated superior potency and dramatically higher isoform selectivity compared to its close structural analog neocnidilide [1]. Sedanolide inhibited hMAO-B with an IC50 of 103 nmol/L and a selectivity index (SI = IC50(hMAO-A)/IC50(hMAO-B)) of 645, whereas neocnidilide exhibited an IC50 of 131 nmol/L and an SI of 207 [1]. The 1.27-fold difference in potency is accompanied by a 3.1-fold difference in selectivity, indicating that sedanolide provides a substantially larger therapeutic window against hMAO-B relative to off-target MAO-A inhibition [1].
| Evidence Dimension | hMAO-B inhibitory activity and MAO-A selectivity |
|---|---|
| Target Compound Data | IC50 = 103 nmol/L; Selectivity Index (SI) = 645 |
| Comparator Or Baseline | Neocnidilide: IC50 = 131 nmol/L; SI = 207 |
| Quantified Difference | 1.27-fold greater potency; 3.1-fold greater selectivity |
| Conditions | Recombinant human MAO-B and MAO-A enzyme assays; at-line nanofractionation screening platform |
Why This Matters
Procurement of sedanolide over neocnidilide is justified when high target selectivity is required to minimize MAO-A-related off-target effects in neurodegenerative disease research.
- [1] Fan Y, Wang J, Jian J, et al. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation. Acta Pharmaceutica Sinica B. 2024;14(4):1772-1786. doi:10.1016/j.apsb.2024.01.020. View Source
